molecular formula C15H9N3O5 B11102155 4-{[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoic acid

4-{[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoic acid

Cat. No.: B11102155
M. Wt: 311.25 g/mol
InChI Key: VZGFYSYOLBQESN-UHFFFAOYSA-N
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Description

4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOIC ACID is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs, and they play a crucial role in cell biology . This compound is characterized by its unique structure, which includes a nitro group, an indole moiety, and a benzoic acid group.

Preparation Methods

The synthesis of 4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOIC ACID typically involves multiple steps. One common synthetic route includes the condensation of 5-nitro-2-oxoindoline with aminobenzoic acid under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .

Chemical Reactions Analysis

4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOIC ACID undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-NITRO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H9N3O5

Molecular Weight

311.25 g/mol

IUPAC Name

4-[(5-nitro-2-oxo-1H-indol-3-ylidene)amino]benzoic acid

InChI

InChI=1S/C15H9N3O5/c19-14-13(16-9-3-1-8(2-4-9)15(20)21)11-7-10(18(22)23)5-6-12(11)17-14/h1-7H,(H,20,21)(H,16,17,19)

InChI Key

VZGFYSYOLBQESN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O

Origin of Product

United States

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